Avoidance of Class-Specific Hyperphosphatemia Toxicity
FP-1039 treatment does not induce hyperphosphatemia, a significant on-target toxicity of small-molecule FGFR TKIs. In a Phase I clinical trial (N=39), no hyperphosphatemia was observed with FP-1039 [1]. In contrast, the small-molecule FGFR TKI erdafitinib is associated with hyperphosphatemia in 77-78% of treated patients in clinical studies [2].
| Evidence Dimension | Incidence of Hyperphosphatemia (any grade) |
|---|---|
| Target Compound Data | 0% (0 of 39 patients) |
| Comparator Or Baseline | Erdafitinib (small-molecule FGFR TKI): 77-78% |
| Quantified Difference | Absolute risk reduction of 77-78 percentage points |
| Conditions | Phase I clinical trial for FP-1039 [1]; Summary of clinical trial data for erdafitinib [2] |
Why This Matters
This eliminates a major class-specific toxicity, potentially improving patient quality of life and simplifying clinical management compared to small-molecule FGFR inhibitors.
- [1] Tolcher AW, Papadopoulos KP, Patnaik A, et al. A phase I, first in human study of FP-1039 (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors. Ann Oncol. 2016;27(3):526-32. View Source
- [2] Management of Fibroblast Growth Factor Inhibitor Treatment–emergent Adverse Events of Interest in Patients with Locally Advanced or Metastatic Urothelial Carcinoma. (2023). View Source
